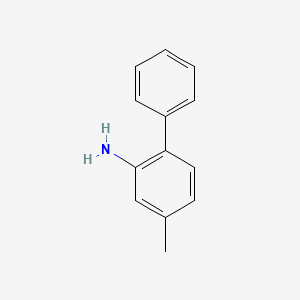

5-Methyl-2-phenylaniline

Cat. No. B3053503

M. Wt: 183.25 g/mol

InChI Key: QNWKYDCMXQSXQB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04422979

Procedure details

To a cold (ice-salt bath) solution of 21.3 g (0.115 mol) of 2-amino-4-methylbiphenyl (prepared in Example 2) and 6.5 g (0.11 mol) of NH4F.HF and 75 g of 70% HF (2.6 mol) was portion-wise added 8.9 g (0.13 mol) of NaNO2 so that the temperature of the reaction mixture did not rise above 5°. This solution took approximately 40 minutes. The reaction mixture was allowed to stir at 0° for 15 minutes thereafter, and then the cooling bath was removed and stirring continued. The temperature rose to 15° after 20 minutes and then to 60° over a subsequent 25 minute period during which time nitrogen was evolved. The reaction mixture was cooled in an ice bath and extracted three times with petroleum ether. This organic extract was washed successively with water, aqueous NaHCO3, and H2O and then dried over MgSO4 which, after concentration left 18.8 g of dark red liquid. Subsequent analysis of this material by gas chromatography showed the fluoride compound present at about 90% by weight and about 6% by weight of the corresponding hydroxy compound. A solution of the crude product in petroleum ether was passed through a short column of silica gel. Removal of the solvent at reduced pressure left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid.

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH4+].[F-:16].N([O-])=O.[Na+]>>[F:16][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

21.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC(=C1)C)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

6.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[F-]

|

Step Four

|

Name

|

|

|

Quantity

|

8.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at 0° for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not rise above 5°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The temperature rose to 15° after 20 minutes

|

|

Duration

|

20 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to 60° over a subsequent 25 minute period during which time nitrogen was evolved

|

|

Duration

|

25 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled in an ice bath

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with petroleum ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This organic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed successively with water, aqueous NaHCO3, and H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4 which

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

after concentration

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left 18.8 g of dark red liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent at reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=C(C=CC(=C1)C)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |